Ser-Gly

説明

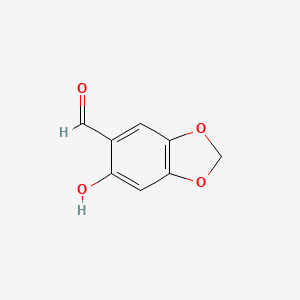

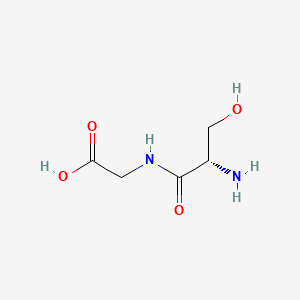

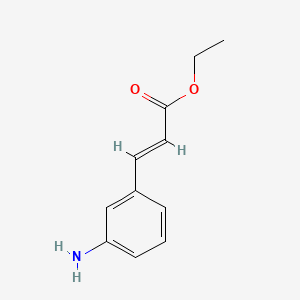

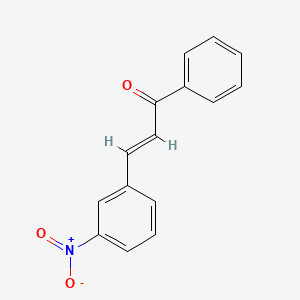

Ser-Gly is a dipeptide formed from L-serine and glycine residues . It plays a role as a metabolite .

Synthesis Analysis

This compound is involved in various metabolic processes. For instance, it has been found that cancer cells cultured in a standard tissue culture medium depend on exogenous serine for optimal growth . The lower requirement for exogenous serine under these culture conditions reflects both increased de novo serine synthesis and the use of hypoxanthine (not present in the standard medium) to support purine synthesis .Molecular Structure Analysis

This compound has a molecular formula of C5H10N2O4 . Its molecular weight is 162.14 g/mol . The IUPAC name for this compound is 2-[[ (2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found that limiting serine availability leads to increased uptake of extracellular hypoxanthine, sparing available serine for other pathways such as glutathione synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.14 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 4 .科学的研究の応用

タンパク質工学

Ser-Glyリンカーは、タンパク質ドメイン間に柔軟で親水性のスペーサーを導入するために、タンパク質エンジニアによって一般的に選択されます . これは、発光センサータンパク質におけるエネルギー移動効率、分子内ドメイン相互作用、および(多価)結合を含む融合タンパク質の機能的特性への影響を理解するために重要です .

組換え抗体の発現の強化

This compoundリンカーは、組換え抗体の発現の強化を調査するために使用されてきました . この用途は、さまざまな診断および治療目的のために抗体の産生が不可欠なバイオテクノロジー分野において重要です。

酵素変異体の開発

This compoundリンカーは、活性が向上した酵素変異体を開発するために使用されてきました . これは、酵素が特定の生化学反応を触媒するために使用される酵素学および生体触媒の分野において重要な意味を持っています。

酵素反応機構に関する洞察

This compoundリンカーは、酵素反応機構に関する洞察を得るために使用されてきました . これらのメカニズムを理解することは、生化学の分野の基本であり、新しい薬物や治療法の開発につながる可能性があります。

センサータンパク質

This compoundリンカーは、さまざまなタイプのセンサータンパク質を提供するために使用されてきました . これらのセンサータンパク質は、医療診断、環境モニタリング、生物学的研究など、さまざまな用途で使用できます。

結合特性の理解と調整

This compoundリンカーは、多ドメインタンパク質の結合特性を理解し、調整するために使用できます . これは、タンパク質が互いに、および小分子とどのように相互作用するかを理解することが不可欠な構造生物学および創薬の分野において特に重要です。

作用機序

Target of Action

Ser-Gly, a peptide linker consisting of serine (Ser) and glycine (Gly), is commonly used in protein engineering to introduce flexible and hydrophilic spacers between protein domains . The primary targets of this compound are the protein domains that it connects. These linkers play a crucial role in maintaining the structural integrity and functional properties of multidomain proteins .

Mode of Action

This compound linkers interact with their targets by providing a flexible connection that allows the protein domains to fold independently and function effectively . The conformational behavior of this compound linkers can be described using random coil models . The stiffness of these linkers, which can be determined by measuring Förster Resonance Energy Transfer (FRET) as a function of linker length, influences their interaction with the protein domains .

Biochemical Pathways

This compound is involved in the biosynthesis of L-serine and glycine . The conversion of serine to glycine involves the transfer of a methyl group to tetrahydrofolate, forming 5,10-methylene-tetrahydrofolate, a major source of one-carbon units in many organisms .

Pharmacokinetics

The pharmacokinetics of this compound, like other peptides, is influenced by its physicochemical properties and proteolytic stability . . It’s worth noting that peptides generally have lower production costs, superior tumor penetration, lower immunogenicity, and greater flexibility in structural modification and formulation compared to monoclonal antibodies .

Result of Action

The result of this compound action is primarily seen in the functional properties of the fusion proteins it forms. For instance, in genetically encoded fluorescent or bioluminescent sensor proteins, the performance of these sensors is determined by the change in distance between the donor and acceptor domains in the free and ligand-bound states . Therefore, the effect of this compound linker length and flexibility on the conformational behavior of these fusion proteins is crucial .

Action Environment

The action of this compound is influenced by the biochemical environment within the organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the flexibility and functionality of the this compound linker

将来の方向性

Ser-Gly linkers are gaining popularity in protein engineering. Future research is expected to focus on gaining a quantitative insight into their conformational behavior, which is important to understand the effect on functional properties of fusion proteins . The application of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .

特性

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIMBGNEUWXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-63-8 | |

| Record name | L-Serylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Ser-Gly sequence in proteins?

A: The this compound sequence, particularly when repeated, serves as a crucial recognition and attachment site for glycosaminoglycan (GAG) chains in many proteoglycans []. These GAG chains, such as heparan sulfate and chondroitin sulfate, are long, negatively charged polysaccharide chains that contribute to the structural integrity and function of the extracellular matrix and cell surface.

Q2: How does the presence of this compound influence the attachment of heparan sulfate and chondroitin sulfate?

A: Research suggests that structural elements beyond the this compound sequence play a role in dictating whether a site is glycosylated and with which type of GAG. For instance, in mouse syndecan-1, the C-terminal this compound cluster, surrounded by hydrophilic amino acids, is exclusively modified with chondroitin sulfate. Conversely, the N-terminal cluster, containing both hydrophilic and hydrophobic regions around this compound sequences, exhibits both heparan sulfate and chondroitin sulfate attachment [].

Q3: Are all this compound sequences in a protein modified with GAGs?

A: No, not all this compound sequences are modified with GAGs. Studies indicate that flanking amino acid sequences influence whether a this compound site is glycosylated and, if so, with which GAG type [, ]. For example, in Chinese Hamster Ovary (CHO) cell syndecan-1, two this compound sites near the transmembrane domain are solely chondroitin sulfate attachment points, while three N-terminal sites accommodate both heparan sulfate and chondroitin sulfate [].

Q4: Can the presence or absence of this compound affect disease states?

A: Yes, mutations in this compound containing regions can disrupt protein function and contribute to disease. In human fibrinogen Rouen, a bleeding disorder arises from a single amino acid mutation replacing Glycine with Valine at position 12 (Gly12 to Val12) within a this compound containing region. This mutation disrupts the structure of fibrinogen-like peptides when bound to thrombin, ultimately impairing blood clotting [].

Q5: How does the this compound sequence contribute to the function of decorin?

A: Decorin, a proteoglycan involved in collagen fibrillogenesis and transforming growth factor beta (TGF-beta) regulation, is cleaved by matrix metalloproteinases (MMPs) at specific sites, some of which are within this compound containing regions. This cleavage releases TGF-beta1 from the decorin-TGF-beta1 complex, potentially influencing tissue reactions [].

Q6: What is the role of the this compound sequence in the limulus clotting factor C?

A: In limulus factor C, a lipopolysaccharide-sensitive serine-protease zymogen, the this compound sequence is part of the activation site. The enzyme is activated by the cleavage of a Phe-Ile bond, which exposes the active serine protease domain containing the sequence -Asp-Ala-Cys-Ser-Gly-Asp-Ser-Gly-Gly-Pro- [, ].

Q7: Are there any known variations in the glycosylation of the this compound motif in different species?

A: Yes, comparing chicken aggrecan to its mammalian counterparts reveals variations in the chondroitin sulfate attachment region. Chicken aggrecan possesses a smaller chondroitin sulfate domain with distinctive repeat sequences containing the this compound motif. This variation suggests that different species may have evolved distinct chondroitin sulfate domain structures to fulfill specific functions [].

Q8: What is the role of the Ser49Gly polymorphism in the beta1-adrenergic receptor?

A: The Ser49Gly polymorphism in the beta1-adrenergic receptor is associated with clinical outcomes in heart failure. Studies suggest that the presence of the Gly-Gly genotype correlates with better clinical outcomes and a lower risk of mortality compared to the Ser-Ser genotype [, ].

Q9: What is the molecular formula and weight of the this compound dipeptide?

A9: The molecular formula of the this compound dipeptide is C5H10N2O4. Its molecular weight is 162.14 g/mol.

Q10: Are there specific spectroscopic techniques used to characterize this compound containing peptides?

A10: Yes, various spectroscopic techniques are employed to study this compound containing peptides, including:

- Nuclear Magnetic Resonance (NMR): This technique elucidates the three-dimensional structure, conformational dynamics, and interactions with other molecules [, , ].

- Circular Dichroism (CD): CD spectroscopy provides insights into the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils [].

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and secondary structural elements within peptides [].

- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify specific peptide fragments after enzymatic or chemical digestion [, , , ].

Q11: Can this compound containing peptides be used in drug design and delivery?

A: Research indicates potential applications of this compound containing peptides in drug development:* Drug Delivery: Conjugating drugs to this compound containing peptides might facilitate targeted drug delivery to specific tissues or cells expressing receptors for the corresponding GAG [, ].* Biomaterials: Synthetic silk-like proteins incorporating the this compound sequence show promise as scaffolds for bone regeneration due to their biocompatibility, biodegradability, and ability to promote hydroxyapatite deposition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)

![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)